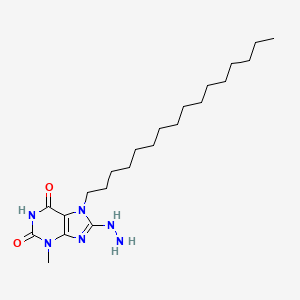
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H40N6O2. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can add hydrogen atoms to the compound, modifying its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a more saturated compound. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and antiviral drugs.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,7-dihydro-3-methyl-1H-purine-2,6-dione: This compound shares the purine core but lacks the hexadecyl and hydrazinyl groups, resulting in different chemical properties and applications.
7-hexadecyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with a nonylsulfanyl group instead of a hydrazinyl group, leading to different reactivity and uses.
Uniqueness
The uniqueness of 7-hexadecyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific functional groups, which confer unique chemical properties and biological activities. The presence of the hexadecyl and hydrazinyl groups allows for specific interactions with biological molecules, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C22H40N6O2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
7-hexadecyl-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H40N6O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-18-19(24-21(28)26-23)27(2)22(30)25-20(18)29/h3-17,23H2,1-2H3,(H,24,26)(H,25,29,30) |
InChI Key |
FYYKCDCNQJQMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-9-(4-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14091252.png)
![2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
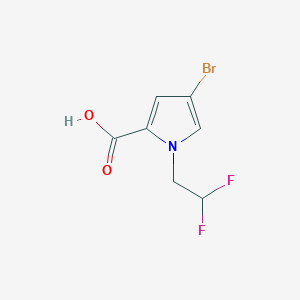
![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091283.png)
![2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14091289.png)
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
![(2R)-2-acetamido-3-[(4S,5S)-4-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid](/img/structure/B14091300.png)
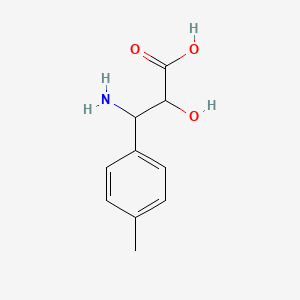
![1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B14091305.png)
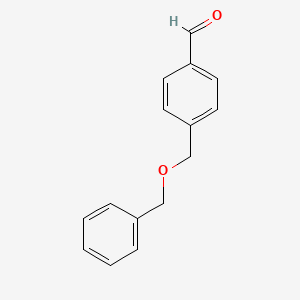
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
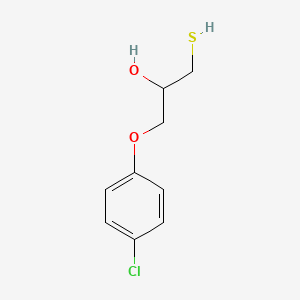
![2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14091324.png)
